molecular formula C10H10OS3 B12450903 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole

4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole

Cat. No.: B12450903
M. Wt: 242.4 g/mol
InChI Key: RJSCGQHMPLGRAR-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole is an organic compound that features a methoxyphenyl group attached to a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole typically involves the reaction of 4-methoxyphenyl derivatives with dithiole precursors under specific conditions. One common method involves the use of Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the presence of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include modulation of oxidative stress and inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a methoxyphenyl group and a dithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C10H10OS3

Molecular Weight

242.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-sulfanylidene-1,3-dithiole

InChI

InChI=1S/C10H10OS3/c1-11-9-4-2-8(3-5-9)10-6-14(12)7-13-10/h2-6H,7H2,1H3

InChI Key

RJSCGQHMPLGRAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CS(=S)CS2

Origin of Product

United States

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